molecular formula C12H14N4O2 B2514783 N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide CAS No. 2034504-27-1

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide

Cat. No.: B2514783
CAS No.: 2034504-27-1
M. Wt: 246.27
InChI Key: CSEOVLDTXXXPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide are largely determined by its structural characteristics. The compound’s photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring . These modifications can improve both the absorption and emission behaviors of the compound .

Cellular Effects

This compound has been found to have antitumor effects and other biological activities in a variety of cancer cell lines . The compound’s cytotoxic activities against MCF-7 and HCT-116 cell lines are particularly notable .

Molecular Mechanism

It is known that the compound’s absorption/emission intensities are influenced by the presence of EDGs at position 7 on the fused ring .

Temporal Effects in Laboratory Settings

The compound’s photophysical properties, such as absorption and emission behaviors, can be tuned by modifying the EDGs at position 7 on the fused ring .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. The compound has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Metabolic Pathways

The compound’s synthesis involves a cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Transport and Distribution

The compound’s photophysical properties can be tuned by modifying the EDGs at position 7 on the fused ring .

Subcellular Localization

The compound’s photophysical properties can be tuned by modifying the EDGs at position 7 on the fused ring .

Preparation Methods

The synthesis of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields of research and industry.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c17-12(9-2-5-18-6-3-9)15-10-7-13-11-1-4-14-16(11)8-10/h1,4,7-9H,2-3,5-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEOVLDTXXXPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.